magnesium;1-ethenyl-3-fluorobenzene-6-ide;bromide
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Overview
Description
Magnesium;1-ethenyl-3-fluorobenzene-6-ide;bromide is a chemical compound with the molecular formula C8H7BrFMg. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromide ion and a 1-ethenyl-3-fluorobenzene-6-ide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;1-ethenyl-3-fluorobenzene-6-ide;bromide can be synthesized through the reaction of 1-ethenyl-3-fluorobenzene with magnesium in the presence of anhydrous ether. The reaction typically involves the following steps:
- Dissolving 1-ethenyl-3-fluorobenzene in anhydrous ether.
- Adding magnesium turnings to the solution.
- Initiating the reaction by adding a small amount of iodine or a similar activator.
- Allowing the reaction to proceed under reflux conditions until the magnesium is completely consumed.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Magnesium;1-ethenyl-3-fluorobenzene-6-ide;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution: Can participate in substitution reactions with halides.
Coupling Reactions: Used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition reactions.
Halides: Alkyl and aryl halides are used in substitution reactions.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Benzenes: Result from substitution reactions.
Coupled Products: Formed from coupling reactions, leading to complex organic molecules.
Scientific Research Applications
Magnesium;1-ethenyl-3-fluorobenzene-6-ide;bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active ingredients.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Research: Used in the synthesis of biologically active compounds for research purposes.
Mechanism of Action
The mechanism of action of magnesium;1-ethenyl-3-fluorobenzene-6-ide;bromide involves the formation of a highly reactive nucleophilic species. The magnesium atom forms a bond with the carbon atom of the 1-ethenyl-3-fluorobenzene-6-ide group, creating a nucleophilic center that can attack electrophilic carbon atoms in other molecules. This nucleophilic attack leads to the formation of new carbon-carbon bonds, which is the basis for its use in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Magnesium;1-ethenyl-4-fluorobenzene-6-ide;bromide
- Magnesium;1-ethenyl-2-fluorobenzene-6-ide;bromide
- Magnesium;1-ethenyl-3-chlorobenzene-6-ide;bromide
Uniqueness
Magnesium;1-ethenyl-3-fluorobenzene-6-ide;bromide is unique due to the presence of the fluorine atom at the 3-position of the benzene ring. This fluorine atom can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
CAS No. |
918299-26-0 |
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Molecular Formula |
C8H6BrFMg |
Molecular Weight |
225.34 g/mol |
IUPAC Name |
magnesium;1-ethenyl-3-fluorobenzene-6-ide;bromide |
InChI |
InChI=1S/C8H6F.BrH.Mg/c1-2-7-4-3-5-8(9)6-7;;/h2-3,5-6H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
KALRPLBKSVJEFZ-UHFFFAOYSA-M |
Canonical SMILES |
C=CC1=[C-]C=CC(=C1)F.[Mg+2].[Br-] |
Origin of Product |
United States |
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